2-(4-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid is a complex organic compound featuring a thiazolidine ring, a methoxyphenoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol, propargyl bromide, and thiazolidine-2,4-dione.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions include refluxing in an appropriate solvent such as ethanol or acetonitrile, with reaction times ranging from several hours to overnight.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For improved efficiency and scalability.
Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the thiazolidine ring can yield thiazolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its thiazolidine moiety.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazolidine ring can interact with enzyme active sites, inhibiting their function. The methoxyphenoxy group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Such as pioglitazone and rosiglitazone, used in diabetes treatment.
Phenoxyacetic Acids: Such as 2,4-D, a common herbicide.
Uniqueness
Structural Complexity: The combination of a thiazolidine ring with a methoxyphenoxy group and a propanoic acid moiety is unique.
This detailed overview provides a comprehensive understanding of 2-(4-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C17H15NO6S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[4-[(Z)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]propanoic acid |
InChI |
InChI=1S/C17H15NO6S/c1-4-7-18-15(19)14(25-17(18)22)9-11-5-6-12(13(8-11)23-3)24-10(2)16(20)21/h1,5-6,8-10H,7H2,2-3H3,(H,20,21)/b14-9- |
InChI Key |
ITTMTRQYBWGPGE-ZROIWOOFSA-N |
Isomeric SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC#C)OC |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.